molecular formula C12H15FO3 B8001091 2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane

2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane

Cat. No.: B8001091
M. Wt: 226.24 g/mol
InChI Key: BMMDHZUPELQLHZ-UHFFFAOYSA-N
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Description

2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane is a 1,3-dioxolane derivative featuring a phenoxyethyl side chain substituted with a fluorine atom and a methyl group at the 4- and 2-positions of the aromatic ring, respectively.

Properties

IUPAC Name

2-[2-(4-fluoro-2-methylphenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO3/c1-9-8-10(13)2-3-11(9)14-5-4-12-15-6-7-16-12/h2-3,8,12H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMDHZUPELQLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)OCCC2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 4-fluoro-2-methylphenol with ethylene oxide to form 2-(4-fluoro-2-methylphenoxy)ethanol. This intermediate is then reacted with formaldehyde and a suitable acid catalyst to form the dioxolane ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity, while the dioxolane ring may contribute to its stability and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane, highlighting substituent effects, biological activities, and synthetic methodologies:

Compound Substituents Molecular Weight Key Properties/Activities References
2-[2-(4-Chlorophenyl)ethyl]-2-[(1H-imidazol-1-yl)methyl]-1,3-dioxolane (Azalanstat) 4-Cl, imidazole 407.3 g/mol Potent inhibitor of heme oxygenase-1 (HO-1) with IC₅₀ = 0.12 µM; binds via "double-clamp" mode to HO-1 .
2-[2-(3-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane 3-Br, 5-F 291.1 g/mol High electronegativity due to Br and F; potential use in halogen bonding interactions .
2-[2-(2,6-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443345-72-9) 2,6-diF 230.2 g/mol Enhanced polarity and metabolic stability; used as a synthetic intermediate .
2-[2-(2,4-Difluorophenoxy)ethyl]-1,3-dioxolane (CAS 1225539-40-1) 2,4-diF 230.2 g/mol Similar to 2,6-diF analog; explored for antifungal synergism with fluconazole .
2-(2-Iodoethyl)-1,3-dioxolane Iodine substituent 242.0 g/mol Intermediate in organozinc reactions; used in stereoselective C-glycoside synthesis .

Key Observations:

Substituent Effects on Bioactivity :

  • Halogenated Derivatives : Chlorine (e.g., Azalanstat) enhances HO-1 inhibition via hydrophobic and electronic interactions . Bromine and fluorine improve solubility and binding specificity in enzyme pockets .
  • Imidazole Moieties : Azalanstat’s imidazole group facilitates coordination with HO-1’s active-site iron, a feature absent in fluorine- or bromine-substituted analogs .

Metabolic Stability :

  • Dioxolane rings are generally resistant to oxidative metabolism. For example, doxophylline (a theophylline-dioxolane hybrid) showed 95% recovery as the parent compound in rat liver microsomes, attributed to the dioxolane’s stability .

Synthetic Strategies: Organozinc Reagents: 2-(2-Iodoethyl)-1,3-dioxolane reacts with Zn to form organozinc intermediates for C-glycoside synthesis . Ring-Opening Reactions: Enzymatic oxidation of dioxolane C2 can lead to ring opening, as seen in doxophylline’s metabolism to a theophylline acetic acid derivative .

Molecular Interactions :

  • Dioxolane derivatives like 1,3-dioxolane (from Bistorta macrophylla) enhance fluconazole’s bioavailability via synergistic binding to Candida albicans protein 1EA1 .

Biological Activity

2-(2-(4-Fluoro-2-methylphenoxy)ethyl)-1,3-dioxolane (CAS No. 1443354-57-1) is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a dioxolane ring and a phenoxy group, which are known to influence various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₂H₁₅F O₃
  • Molecular Weight : 226.24 g/mol
  • Structural Features : The compound contains a dioxolane moiety and a fluorinated phenoxy group, which may enhance its lipophilicity and biological activity.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance:

  • Compounds bearing phenoxy groups have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that derivatives with similar moieties could induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with IC₅₀ values as low as 10.25 µM .
  • The mechanism of action often involves the inhibition of key signaling pathways such as VEGFR-2, leading to reduced vascular endothelial growth factor (VEGF) levels and subsequent tumor growth inhibition .

Neurological Effects

The phenoxy group is also implicated in neurological activity:

  • In studies involving aryloxyalkyl derivatives, compounds with similar structures exhibited significant binding affinity to histamine receptors, suggesting potential applications in treating neurological disorders such as depression and anxiety .
  • These compounds demonstrated the ability to modulate neurotransmitter systems effectively, which is crucial for developing new antidepressant therapies.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may act as an antagonist at specific receptors (e.g., H3R), influencing neurotransmitter release and signaling pathways.
  • Cell Cycle Interference : Similar compounds have been shown to induce G1 phase arrest in cancer cells, leading to apoptosis .
  • Inhibition of Kinase Activity : The inhibition of kinases involved in cell proliferation and survival pathways is another proposed mechanism.

Case Studies

A notable case study involved the evaluation of similar dioxolane derivatives in preclinical models:

  • Study Design : Compounds were tested against various cancer cell lines to assess their cytotoxic effects.
  • Results : The most active compounds showed IC₅₀ values ranging from 0.56 µM to 3.84 µM against HepG2 hepatocellular carcinoma cells, indicating strong anticancer potential .

Data Summary

Biological ActivityCell LineIC₅₀ Value (µM)Mechanism of Action
AnticancerMCF-710.25Apoptosis induction
AnticancerHepG20.56G1 phase arrest
NeurologicalVariousN/AH3R antagonism

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